Sodium;6-(2-methyl-1H-imidazol-5-yl)pyridine-2-carboxylate

Description

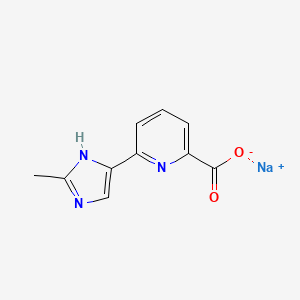

Sodium;6-(2-methyl-1H-imidazol-5-yl)pyridine-2-carboxylate is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a carboxylate group (as the sodium salt) and at the 6-position with a 2-methyl-1H-imidazol-5-yl moiety. The sodium salt enhances water solubility, making it advantageous for formulations requiring bioavailability or dissolution in aqueous environments.

Properties

IUPAC Name |

sodium;6-(2-methyl-1H-imidazol-5-yl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2.Na/c1-6-11-5-9(12-6)7-3-2-4-8(13-7)10(14)15;/h2-5H,1H3,(H,11,12)(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOPKQREZKZEPT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)C2=NC(=CC=C2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N3NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Sodium;6-(2-methyl-1H-imidazol-5-yl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1706458-99-2

- Molecular Formula : C₁₀H₈N₃NaO₂

- Molecular Weight : 225.18 g/mol

The compound features a pyridine ring fused with an imidazole moiety, which is known for its biological relevance, particularly in enzyme inhibition and receptor interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, making it a potential inhibitor for metalloproteins and enzymes.

- Receptor Interaction : The compound may exhibit affinity for specific receptors involved in cellular signaling pathways, influencing various physiological responses.

- Biochemical Pathways Modulation : Its structural features allow it to participate in hydrogen bonding and π–π interactions, crucial for modulating biochemical pathways.

Antiproliferative Properties

Research has indicated that compounds similar to this compound exhibit antiproliferative effects on various cancer cell lines. For instance, studies have shown that imidazole derivatives can inhibit the growth of human tumor cells effectively:

| Compound | Cell Line | GI50 Value (μM) |

|---|---|---|

| 28c | HCT116 | 2.30 |

| 28c | MV4-11 | 0.299 |

These findings suggest that this compound may possess similar antiproliferative effects, warranting further investigation.

Enzyme Inhibition Studies

In vitro studies have demonstrated the potential of imidazole-containing compounds as inhibitors of key enzymes involved in metabolic pathways:

| Enzyme | Inhibition Type | IC50 Value (μM) |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Competitive | 0.162 |

| Aurora Kinase | Dual inhibition | Not specified |

These results indicate that this compound could be explored for therapeutic applications targeting these enzymes.

Case Studies and Research Findings

Several studies have focused on the biological activities of imidazole derivatives, providing insights into their mechanisms and potential applications:

-

Antiparasitic Activity : Research has shown that modifications in the imidazole structure can enhance antiparasitic activity while balancing metabolic stability.

- Example: A derivative with polar functionality exhibited improved solubility and activity (EC50 = 0.010 μM) against specific parasites.

- Selectivity in Cancer Treatment : Compounds structurally similar to this compound have been highlighted for their selectivity towards cancer cell lines, making them promising candidates for targeted therapies.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(1H-Imidazol-2-yl)pyridine | Lacks carboxylate group | Moderate enzyme inhibition |

| Imidazole-4-carboxylic acid | Contains carboxylate but no pyridine | Weak antiproliferative effects |

| Pyridine-2-carboxylic acid | Contains pyridine but no imidazole | Limited biological activity |

The presence of both the imidazole and pyridine rings in this compound provides it with distinct chemical and biological properties that enhance its potential utility in research and therapeutic contexts.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including sodium;6-(2-methyl-1H-imidazol-5-yl)pyridine-2-carboxylate, as antimicrobial agents. For instance, a study synthesized a series of imidazo[1,2-a]pyridine derivatives that demonstrated significant activity against Mycobacterium tuberculosis (Mtb) strains. The minimum inhibitory concentrations (MICs) of some compounds were found to be as low as ≤0.006 μM, indicating potent antimicrobial properties .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A related class of compounds showed promising results in inhibiting cancer cell proliferation. For example, derivatives of imidazo[1,2-a]pyridine were evaluated for their ability to induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry. Its ability to form complexes with transition metals enhances its utility in catalysis and materials development. Studies have shown that such ligands can stabilize metal ions and facilitate various catalytic reactions .

Synthesis of Novel Materials

The compound's unique structure allows it to be used in the synthesis of novel materials with specific properties. For instance, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Research indicates that incorporating imidazole-containing compounds into polymers can improve their performance in various applications .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s core structure—a pyridine ring fused or substituted with imidazole derivatives—is shared with several pharmacologically or agrochemically active molecules:

Key Observations :

- Substituent Position : The target compound’s imidazole substitution at the pyridine’s 6-position differs from imazamox/imazethapyr (imidazolin-2-yl at pyridine-3-carboxylic acid). This positional variance likely alters binding affinity in biological targets .

- Functional Groups : The sodium carboxylate group enhances solubility compared to ester derivatives (e.g., Ethyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate), which may improve bioavailability in pharmaceutical contexts .

- Biological Activity : Pyridine-imidazole hybrids with bulky aromatic substituents (e.g., naphthyl, thiophene in Compound 4) exhibit potent CDK2 inhibition, suggesting that the target compound’s methylimidazole group may offer moderate activity if optimized with additional substituents .

Physicochemical Properties

Research Findings and Trends

CDK2 Inhibition : Bulky substituents (e.g., naphthyl, thiophene) on pyridine rings enhance CDK2 binding affinity. The target compound’s methylimidazole group is smaller, suggesting lower potency unless paired with additional hydrophobic groups .

Herbicidal Activity: Imidazolinones require specific substitution patterns (e.g., pyridine-3-carboxylic acid + dihydroimidazol-2-yl) for ALS inhibition. The target compound’s pyridine-2-carboxylate and imidazole-5-yl groups deviate from this template, likely reducing herbicidal efficacy .

Synthetic Flexibility : The ethyl ester analog () demonstrates the feasibility of modifying the imidazole and pyridine substituents, highlighting pathways to optimize the target compound for specific applications .

Q & A

Q. What are the established synthetic routes for Sodium;6-(2-methyl-1H-imidazol-5-yl)pyridine-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via condensation reactions between pyridine-2-carboxylic acid derivatives and substituted imidazole precursors. Key steps include:

- Esterification : Methylation of pyridine-2-carboxylic acid followed by coupling with 2-methylimidazole derivatives under basic conditions.

- Sodium Salt Formation : Hydrolysis of the ester group using NaOH or LiOH in aqueous ethanol, followed by recrystallization .

- Optimization : Solvent choice (e.g., DMF for solubility), catalyst (e.g., Pd/C for cross-coupling), and temperature control (80–100°C) significantly impact yield and purity. Characterization via HPLC (≥98% purity) and elemental analysis validates synthesis .

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer : Multimodal spectroscopic and crystallographic techniques are employed:

- Spectroscopy :

- IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (imidazole ring vibration).

- NMR : NMR shows pyridine protons at δ 8.2–8.5 ppm and imidazole protons at δ 7.1–7.3 ppm .

- X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) with lattice parameters a = 10.2 Å, b = 7.8 Å, c = 12.4 Å, confirming coordination geometry .

Q. What solvents and conditions are suitable for stabilizing this compound in solution?

- Methodological Answer : Stability studies indicate:

Q. How does the compound interact with common metal ions in coordination chemistry?

- Methodological Answer : The carboxylate and imidazole groups act as polydentate ligands:

- Nickel(II) Complexes : Forms octahedral geometries with Ni–O (2.05 Å) and Ni–N (2.10 Å) bonds, confirmed by single-crystal XRD .

- Applications : Potential use in catalytic systems or metal-organic frameworks (MOFs) due to chelation efficiency .

Advanced Research Questions

Q. How can contradictions in pharmacological activity data for this compound be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) arise from assay-specific variables:

Q. What computational strategies are effective for modeling the compound’s binding to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are employed:

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Methodological Answer : High-resolution XRD (SHELX suite) distinguishes tautomers:

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer : Process analytical technology (PAT) and Design of Experiments (DoE) optimize reproducibility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.